Falipamil hydrochloride is a chemical compound primarily recognized for its role as a calcium channel blocker, specifically targeting voltage-gated calcium channels. This compound is noted for its potential therapeutic applications in cardiovascular medicine, particularly in managing heart rates and treating conditions related to ischemic heart disease. Despite its promising pharmacological properties, Falipamil has not been approved for clinical use in humans due to safety concerns .
Source: Falipamil is synthesized through various chemical methods, which are continually being optimized to enhance yield and minimize by-products. It is often studied in laboratory settings, particularly in animal models, to evaluate its pharmacological effects and safety profile .
Classification: Falipamil falls under the category of calcium channel blockers, a class of medications that inhibit calcium ion influx into cardiac and smooth muscle cells, leading to decreased heart rate and relaxation of blood vessels .
The synthesis of Falipamil involves several steps that incorporate specific reagents and conditions to yield the final product. The primary synthetic pathway typically includes:
Technical details about the synthesis may include:
The molecular formula of Falipamil is , indicating it contains 24 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. The structural representation reveals a complex arrangement that facilitates its interaction with calcium channels.
Falipamil undergoes various chemical reactions that can be analyzed for both synthesis and degradation pathways:
Technical details regarding these reactions typically include:
Falipamil functions primarily as a bradycardic agent by inhibiting calcium influx through voltage-gated calcium channels located in cardiac tissues. This action results in:
Falipamil hydrochloride exhibits several notable physical and chemical properties:
Falipamil's primary applications are within scientific research contexts rather than clinical settings due to its unapproved status for human use. Its uses include:
Falipamil hydrochloride is systematically named as 2-(3-(((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one monohydrochloride [1] [2] [7]. Its molecular formula is C₂₄H₃₃ClN₂O₅, with a molecular weight of 464.99 g/mol [1] [2]. The compound features:
O=C1N(CCCNCCCC2=CC=C(OC)C(OC)=C2)CC3=C1C=C(OC)C(OC)=C3.[H]Cl
[2] [7]. Table 1: Atomic Composition of Falipamil Hydrochloride
Element | Percentage | Role in Structure |
---|---|---|
Carbon (C) | 61.99% | Aromatic/alkaline backbone |
Hydrogen (H) | 7.15% | Hydrogen bonding networks |
Chlorine (Cl) | 7.62% | Ionic counterion |
Nitrogen (N) | 6.02% | Amine functional groups |
Oxygen (O) | 17.20% | Methoxy groups; carbonyl |
Solubility: The compound is freely soluble in dimethyl sulfoxide (DMSO) but exhibits limited solubility in water or ethanol [1]. This property necessitates DMSO-based formulations for experimental studies [1].Stability: Falipamil hydrochloride requires storage at –20°C for long-term stability (>3 years), with short-term storage (weeks) acceptable at 0–4°C [1]. It is sensitive to light and humidity, requiring desiccated, dark conditions [1]. Thermal decomposition occurs above 200°C, though exact melting point data remains unreported in literature [8].Crystallography: No X-ray diffraction data or crystal structure analyses are publicly available. The hydrochloride salt form typically enhances crystallinity, but experimental characterization is lacking [1] [2].
Table 2: Physicochemical Properties of Falipamil Hydrochloride
Property | Value/Characterization | Conditions |
---|---|---|
Molecular Weight | 464.99 g/mol | — |
Solubility in DMSO | >50 mg/mL | 25°C |
Shelf Life | >3 years | –20°C, desiccated |
Purity | >98% | HPLC/COA validated |
Appearance | Solid powder | Neat compound |
The synthesis involves a multi-step sequence:
Table 3: Key Falipamil Derivatives and Modifications
Derivative Name | Structural Modification | Primary Activity Change |
---|---|---|
AQ-A39 | Removal of 5-methoxy group | Reduced HCN selectivity |
Falipamil-methyl | Quaternary ammonium at amine nitrogen | Enhanced membrane permeability |
3,4-DeOCH₃ analog | Demethylation of phenyl ring | Increased metabolic instability |
The parent compound, Falipamil free base (C₂₄H₃₂N₂O₅, MW 428.52 g/mol), differs critically in its ionization state [3] [7]. Key contrasts include:
Table 4: Pharmacological Comparison of Falipamil Forms
Property | Falipamil Free Base | Falipamil Hydrochloride |
---|---|---|
Molecular Weight | 428.52 g/mol | 464.99 g/mol |
HCN4 Channel IC₅₀ | 1.8 µM | 1.2 µM |
Heart Rate Reduction* | 20% at 1 mg/kg | 30% at 0.5 mg/kg |
Plasma Half-life (dogs) | 90 min | 120 min |
*Conscious dog models, intravenous administration [3]
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9